2,3-Dihydroindolizin-5(1H)-one

Description

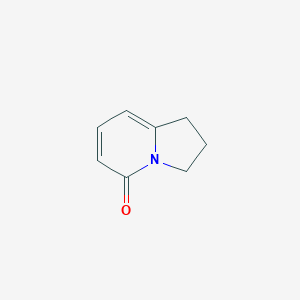

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHUPYAKEGMDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC(=O)N2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545119 | |

| Record name | 2,3-Dihydroindolizin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101773-62-0 | |

| Record name | 2,3-Dihydroindolizin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2,3 Dihydroindolizin 5 1h One and Its Derivatives

General Strategies for Indolizine (B1195054) and Indolizinone Scaffold Construction

The construction of the indolizine and indolizinone framework can be broadly categorized based on the primary starting material, with pyridine (B92270) and pyrrole (B145914) derivatives being the most common precursors. rsc.orgbohrium.com Classical methods like the Scholtz and Tschichibabin (Chichibabin) reactions have historically been employed, but modern synthetic chemistry has introduced a plethora of new strategies, including transition metal-catalyzed reactions, multicomponent reactions (MCRs), and various cycloaddition methodologies. rsc.orgynu.edu.cnderpharmachemica.com

Key approaches for building the indolizine skeleton include:

Cycloaddition Reactions: 1,3-dipolar cycloadditions of pyridinium (B92312) ylides with various dipolarophiles are a cornerstone of indolizine synthesis. acs.orgresearchgate.net

Intramolecular Cyclizations: Cyclization of appropriately substituted pyridines or pyrroles is a widely used strategy. nih.govrsc.org This can be promoted by heat, acid, or transition metal catalysts.

Annulation Reactions: The fusion of a new ring onto a pre-existing pyridine or pyrrole scaffold through annulation is a powerful technique. acs.orgrsc.org

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form complex indolizine derivatives with high atom economy. ynu.edu.cnorganic-chemistry.org

These general strategies provide the foundation for the more specific and advanced methodologies discussed in the subsequent sections.

Radical-induced synthetic approaches have gained prominence due to their unique advantages in constructing heterocyclic systems, offering high efficiency and atom economy. researchgate.netnih.gov These methods often involve the generation of a radical species that triggers a cyclization cascade to form the indolizine core.

A notable example is the novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, which provides direct access to structurally diverse methylthio-substituted indolizines. researchgate.netrsc.org This process demonstrates the utility of radical pathways in forming complex, substituted indolizine structures that might be challenging to access through traditional ionic pathways. rsc.org Radical-induced strategies are continually being explored for their potential to create diverse indolizine libraries for various applications. nih.gov

Annulation reactions starting from pyridine derivatives are among the most common and versatile methods for constructing the indolizine scaffold. rsc.orgbohrium.com These strategies typically involve the formation of the five-membered pyrrole ring onto the pyridine core.

The 1,3-dipolar cycloaddition between a pyridinium ylide (the 1,3-dipole) and a dipolarophile (such as an alkyne or alkene) is a powerful and widely utilized method for synthesizing indolizines. researchgate.netresearchgate.net The pyridinium ylide is typically generated in situ from a corresponding pyridinium salt by treatment with a base. researchgate.net The subsequent cycloaddition reaction forms a dihydropyridine (B1217469) intermediate, which then undergoes aromatization, often through oxidation, to yield the final indolizine product. researchgate.net

This methodology has been successfully applied to the synthesis of 2-aminoindolizines by reacting stabilized pyridinium ylides with electron-deficient ynamides. acs.org This reaction provides an efficient and general route to a variety of substituted 2-aminoindolizines. acs.org The versatility of this approach is further highlighted by its use in annulations with nitroalkenes, which, after elimination, can yield multifunctional indolizines. chim.it The choice of substituents on both the pyridinium salt and the dipolarophile allows for the synthesis of a wide array of diversely functionalized indolizine derivatives.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizinones are no exception. researchgate.net Catalysts based on palladium, gold, platinum, and copper are frequently employed to facilitate cyclization and annulation reactions under mild conditions. nih.govnih.govorganic-chemistry.org

A particularly relevant example is the copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones, which provides a concise synthesis of 7,8-dihydroindolizin-5(6H)-ones, close structural analogs of 2,3-dihydroindolizin-5(1H)-one. acs.orgnih.gov This reaction proceeds through a substituent-controlled selective radical coupling process. acs.orgacs.org When 2-alkyl cyclic 1,3-diones are used, a C–C radical coupling occurs, leading to the deconstructive insertion of the oxime into the dione (B5365651) and the formation of the 7,8-dihydroindolizin-5(6H)-one core. acs.org This method demonstrates the power of transition metal catalysis to control reaction pathways and selectively generate complex heterocyclic structures. acs.orgnih.gov

Table 1: Copper-Catalyzed Synthesis of 7,8-Dihydroindolizin-5(6H)-one Derivatives acs.org

| Entry | O-Acyl Oxime (Substituent R¹) | Cyclic 1,3-Dione (Substituent R²) | Product | Yield (%) |

| 1 | Phenyl | Methyl | 7-methyl-8-phenyl-7,8-dihydroindolizin-5(6H)-one | 85 |

| 2 | 4-Methylphenyl | Methyl | 7-methyl-8-(p-tolyl)-7,8-dihydroindolizin-5(6H)-one | 82 |

| 3 | 4-Methoxyphenyl | Methyl | 8-(4-methoxyphenyl)-7-methyl-7,8-dihydroindolizin-5(6H)-one | 78 |

| 4 | 4-Chlorophenyl | Methyl | 8-(4-chlorophenyl)-7-methyl-7,8-dihydroindolizin-5(6H)-one | 80 |

| 5 | Phenyl | Ethyl | 7-ethyl-8-phenyl-7,8-dihydroindolizin-5(6H)-one | 75 |

Other transition metals like palladium have also been instrumental in developing annulation reactions. For instance, a Pd-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates provides an efficient route to polysubstituted indolizines. nih.govorganic-chemistry.orgfigshare.com Similarly, platinum catalysts can facilitate the cyclization of pyridine propargylic alcohols to access indolizine and indolizinone heterocycles. nih.govnih.gov

While pyridine-based routes are more common, strategies commencing from pyrrole derivatives offer an alternative and sometimes more direct pathway to specific indolizine substitution patterns. rsc.orgbohrium.com These methods typically involve building the six-membered ring onto the existing pyrrole core. rsc.org

One such approach is the facile cycloaromatization of 2-acetylpyrrole (B92022) derivatives, which provides a novel synthetic route to indolizines with various substituents on the pyridine moiety. organic-chemistry.org This strategy often involves an intramolecular cyclization, such as an aldol-type condensation or a Friedel-Crafts acylation, to close the six-membered ring. derpharmachemica.comrsc.org The increasing availability of densely functionalized pyrrole derivatives has expanded the scope and utility of these synthetic pathways. rsc.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that contains significant portions of all the starting materials. ynu.edu.cn This approach is valued for its operational simplicity, high atom economy, and ability to rapidly generate molecular complexity. organic-chemistry.org

Several MCRs have been developed for the synthesis of indolizine and indolizinone derivatives. A one-pot synthesis of polysubstituted indolizine derivatives can be achieved from ethyl pyridine acetate, a benzyl (B1604629) bromide derivative, and triethyl orthoformate as an additive. ynu.edu.cn Another powerful MCR involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, which proceeds via a copper-catalyzed bromination, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and aromatization. organic-chemistry.org These MCRs provide a straightforward and efficient route to libraries of potentially bioactive indolizine derivatives from simple and readily available starting materials. ynu.edu.cn

Targeted Synthesis of this compound Substructures

Base-Mediated Rearrangements from Precursor Epoxy Sulfones

While direct base-mediated rearrangements of epoxy sulfones to yield this compound are not extensively documented, the principles of base-induced cyclization of pyridinium ylides offer a plausible synthetic route. Pyridinium ylides are versatile intermediates in the synthesis of indolizine derivatives. organic-chemistry.orgresearchgate.net A proposed pathway could involve a precursor bearing a pyridine ring and a side chain containing an epoxy sulfone moiety.

In this hypothetical route, a suitable base would deprotonate the carbon adjacent to the sulfone group, leading to the formation of a stabilized carbanion. This nucleophile could then attack the pyridine ring, forming a dihydropyridine intermediate. Subsequent intramolecular cyclization, potentially involving the epoxide, and rearrangement could then lead to the formation of the this compound core. The specific reaction conditions, including the choice of base and solvent, would be critical in directing the reaction towards the desired product and avoiding side reactions. organic-chemistry.org

Specific Precursor-Based Synthetic Routes to the this compound Core

More established routes to the this compound core often rely on the cyclization of functionalized pyridine precursors. One common strategy involves the use of 2-substituted pyridines bearing a side chain that can undergo intramolecular cyclization. For instance, a 2-pyridylacetate (B8455688) derivative can be reacted with a suitable electrophile to introduce a three-carbon unit at the α-position. Subsequent base-mediated intramolecular condensation would then furnish the six-membered ring of the dihydroindolizinone system.

Another approach involves the 1,3-dipolar cycloaddition of pyridinium ylides with appropriate dipolarophiles. researchgate.net For example, a pyridinium ylide generated in situ from a corresponding pyridinium salt can react with an α,β-unsaturated ester. The initial cycloadduct can then be further transformed through a series of steps, including reduction and lactamization, to yield the this compound skeleton. The choice of substituents on both the pyridinium ylide and the dipolarophile allows for the introduction of diversity into the final product.

| Precursor Type | General Reaction | Key Intermediates |

| Functionalized Pyridines | Intramolecular Condensation | Dihydropyridine derivatives |

| Pyridinium Salts | 1,3-Dipolar Cycloaddition | Pyridinium Ylides |

Stereocontrolled and Enantioselective Synthesis of Dihydroindolizinone Frameworks

The development of stereocontrolled and enantioselective methods for the synthesis of dihydroindolizinone frameworks is of significant interest due to the prevalence of chiral indolizidine alkaloids in nature. Asymmetric organocatalysis has emerged as a powerful tool for establishing stereocenters in a controlled manner. mdpi.com For instance, the intramolecular aza-Michael reaction of a precursor containing a chiral amine catalyst can lead to the formation of an enantioenriched piperidine (B6355638) ring, a key component of the dihydroindolizinone core. nih.gov The use of chiral phosphoric acids as catalysts has also proven effective in promoting enantioselective cyclizations. nih.gov

Transition metal catalysis offers another avenue for stereocontrolled synthesis. Iridium-catalyzed asymmetric hydrogenation of quinoline (B57606) derivatives has been shown to produce chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov A similar strategy could potentially be adapted for the asymmetric reduction of a suitable indolizinone precursor to introduce chirality into the this compound framework. The choice of a chiral ligand is crucial for achieving high levels of stereocontrol in these transformations.

| Catalytic System | Reaction Type | Key Feature |

| Chiral Organocatalysts | Intramolecular aza-Michael | Enantioselective ring formation |

| Chiral Phosphoric Acids | Enantioselective Cyclization | High enantiomeric excesses |

| Iridium-Chiral Ligand | Asymmetric Hydrogenation | Stereoselective reduction |

Principles of Atom and Step Economy in Dihydroindolizinone Synthesis

The principles of atom and step economy are central to the development of sustainable and efficient synthetic methodologies. nih.gov Atom economy seeks to maximize the incorporation of all atoms from the starting materials into the final product, while step economy aims to minimize the number of synthetic steps. nih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly well-suited for achieving both atom and step economy. nih.gov

Contemporary Advances in Dihydroindolizinone Synthetic Chemistry (e.g., 2016-2024 Developments)

Recent years have witnessed significant progress in the development of novel synthetic methods for indolizine and its derivatives, with many of these advancements being applicable to the synthesis of this compound. rsc.org

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of indolizinone frameworks. bohrium.com For example, the reaction of 2-alkenylpyridines with diazo compounds in the presence of a rhodium catalyst can lead to the formation of the indolizinone ring system through a formal [3+2] cycloaddition. nih.gov These reactions often proceed with high efficiency and regioselectivity.

Photocatalysis has also gained prominence as a green and sustainable method for organic synthesis. researchgate.netmdpi.com Visible-light-mediated reactions can be used to generate reactive intermediates, such as radicals or radical ions, which can then participate in cyclization reactions to form the dihydroindolizinone core. For instance, the photoredox-catalyzed cyclization of isocyanoarenes with N-(alkyl-2yn-1-yl) pyridine-2(1H)-ones has been used to construct indolizino[1,2-b]quinolin-9(11H)-one derivatives. mdpi.com These methods offer mild reaction conditions and a high degree of functional group tolerance.

| Methodology | Catalyst/Conditions | Key Transformation | Year Range |

| Rhodium Catalysis | [Cp*RhCl2]2 | C-H Activation/Annulation | 2017-2021 |

| Photocatalysis | Visible Light, Photocatalyst | Radical Cyclization | 2020-2024 |

Mechanistic Investigations into the Transformations of 2,3 Dihydroindolizin 5 1h One

Elucidation of Reaction Mechanisms in Dihydroindolizinone Formation and Derivatization

The formation of the bicyclic dihydroindolizinone core and its subsequent functionalization involve a variety of mechanistic pathways. Key insights have been gained through studies of intramolecular ring-closing reactions, the nature of the intermediates involved, and computational analysis of the reaction energy profiles.

Intramolecular Cyclization and Ring-Forming Mechanisms

The construction of the 2,3-dihydroindolizin-5(1H)-one ring system is predominantly achieved through intramolecular cyclization reactions. These reactions form the crucial C-C or C-N bonds that define the bicyclic structure.

One of the foundational ring-forming strategies is the Dieckmann-type cyclization . This reaction involves the intramolecular condensation of a diester, or in this context, a pyrrole (B145914) derivative bearing an appropriate N-substituted ester chain, such as ethyl 1-pyrrolylpropionate. clockss.org The reaction is base-catalyzed, typically using a strong base like potassium tert-butoxide (t-BuOK), which deprotonates the carbon alpha to one of the carbonyl groups to form an enolate. This enolate then attacks the other carbonyl group, leading to a cyclic β-keto ester intermediate, which upon hydrolysis and decarboxylation can yield the desired indolizinone core. The regioselectivity of this cyclization can be influenced by the choice of base. clockss.org

Another significant mechanism is the 5-endo-dig cyclization , particularly in syntheses mediated by transition metals like silver. nih.gov In these pathways, an intermediate, often formed by the coupling of a 2-pyridylacetate (B8455688) derivative with an alkyne, undergoes an intramolecular attack of a nucleophile onto the alkyne. nih.gov This type of cyclization is crucial for forming the five-membered ring of the indolizine (B1195054) system.

Gold-catalyzed reactions have also been employed, proceeding via a cycloisomerization/nucleophilic addition/C–O rearrangement cascade. acs.org This process, starting from pyrrole precursors, efficiently creates new C-C and C-O bonds to furnish the dihydroindolizinone skeleton. acs.org

Below is a table summarizing key intramolecular cyclization strategies for forming indolizinone and related scaffolds.

| Cyclization Type | Key Reactants | Catalyst/Reagent | Mechanistic Feature | Ref |

| Dieckmann-type | N-substituted pyrrole propionate | Potassium tert-butoxide | Base-catalyzed intramolecular enolate-ester condensation. | clockss.org |

| 5-endo-dig | 2-Pyridylacetate and alkyne derivatives | Silver carbonate (Ag₂CO₃) | Silver-mediated activation followed by intramolecular attack on the alkyne. | nih.gov |

| Cycloisomerization | Pyrrole-alkyne precursors | Gold(I) complexes | Gold-catalyzed activation of the alkyne followed by a reaction cascade. | acs.org |

Radical and Ionic Intermediate Pathways

The formation of dihydroindolizinones can proceed through either radical or ionic intermediates, depending on the reaction conditions and reagents.

Ionic intermediates are common in metal-catalyzed reactions. For instance, in silver-catalyzed syntheses, the reaction between a silver salt and a terminal alkyne forms a silver acetylide intermediate. nih.gov This species then couples with another substrate, such as a 2-pyridylacetate derivative activated by chelation to another silver ion, to form a larger intermediate that subsequently cyclizes. nih.gov These pathways involve the flow of electron pairs and the formation of distinct cationic or anionic species. Similarly, reactions catalyzed by acids or bases proceed through protonated or deprotonated intermediates, respectively, guiding the bond-forming steps.

Radical pathways , involving species with unpaired electrons, have also been explored for the synthesis of related heterocyclic systems like 3,4-dihydroquinolin-2(1H)-ones. mdpi.com These reactions are often initiated by radical initiators or photoredox catalysis. For example, a trifluoromethyl radical can add to an alkyne, initiating a cascade of events including an intramolecular cyclization to form the heterocyclic ring. mdpi.com While less commonly documented specifically for this compound, these radical-mediated cyclizations represent a powerful alternative to traditional ionic pathways, often offering different reactivity and selectivity. mdpi.com The choice between an ionic and a radical pathway allows for synthetic flexibility and access to a wider range of functionalized products.

Transition State Characterization and Energy Landscapes

Understanding the energy landscape of a reaction is fundamental to explaining its feasibility, rate, and selectivity. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for characterizing the transition states of the cyclization reactions that form dihydroindolizinones. e3s-conferences.org

Transition state calculations allow researchers to model the high-energy structures that connect reactants to products. By determining the energy of these transition states, the activation energy for a given reaction pathway can be calculated. This information helps to elucidate the reaction mechanism and predict the most favorable route when multiple pathways are possible (e.g., 5-exo versus 5-endo cyclizations). e3s-conferences.org

For example, in the synthesis of complex natural products containing cyclic ethers, transition state modeling has been used to understand the stereoselectivity of key cyclization steps. e3s-conferences.org These calculations can reveal subtle steric and electronic interactions in the transition state that favor the formation of one stereoisomer over another. Such computational insights are crucial for designing more efficient and selective synthetic methods, reducing the need for extensive empirical optimization. e3s-conferences.org

Mechanistic Roles of Catalysis in Dihydroindolizinone Chemistry

Catalysis is central to the modern synthesis of this compound, providing efficient and selective pathways that are often not possible under thermal conditions. Both transition metals and small organic molecules have been employed as catalysts, each operating through distinct mechanistic modes.

Transition Metal-Catalyzed Mechanistic Cycles (e.g., Copper-, Silver-catalyzed)

Transition metals like copper and silver are particularly effective in catalyzing the formation of indolizinone frameworks. They operate through catalytic cycles where the metal center is regenerated after each turnover.

Silver-Catalyzed Cycles: A plausible mechanistic cycle for the silver-mediated synthesis of indolizines begins with the activation of both the 2-pyridylacetate and the alkyne. nih.gov Silver carbonate (Ag₂CO₃) can chelate to the pyridine (B92270) derivative, facilitating C-H activation or deprotonation. Simultaneously, another equivalent of the silver salt reacts with the terminal alkyne to form a silver acetylide. nih.gov These two activated species then couple. The resulting intermediate undergoes a 5-endo-dig intramolecular cyclization, followed by protodemetalation or another rearomatizing step to yield the final product and regenerate the active silver species. nih.govnih.gov

Copper-Catalyzed Cycles: Copper catalysts are efficient in promoting the cycloisomerization of 2-pyridyl-substituted propargylic alcohols to form indolizinones. organic-chemistry.org A proposed cycle starts with the coordination of the copper(I) catalyst to the alkyne, enhancing its electrophilicity. This activation facilitates the intramolecular attack of the pyridine nitrogen onto the alkyne (an aminocupration step). The resulting vinyl-copper intermediate can then undergo further transformations, such as protodemetalation and tautomerization, to afford the dihydroindolizinone product and regenerate the active Cu(I) catalyst.

| Catalyst | Precursors | Key Mechanistic Steps | Product Type | Ref |

| Silver(I) | 2-Pyridylacetates + Alkynes | C-H activation, Silver acetylide formation, 5-endo-dig cyclization. | Indolizines | nih.gov |

| Copper(I) | 2-Pyridyl propargylic alcohols | Alkyne activation, Intramolecular aminocupration, Tautomerization. | Indolizinones | organic-chemistry.org |

Organocatalytic Activation Modes

Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions. While specific applications to the synthesis of the this compound core are not extensively documented, established organocatalytic activation modes can be conceptually applied.

One major strategy is iminium ion catalysis . In this mode, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a transient, electron-deficient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. This strategy is widely used in asymmetric Michael additions and cycloadditions. For the synthesis of dihydroindolizinone precursors, an enal substrate could be activated by an organocatalyst to react with a pyrrole-based nucleophile.

Conversely, enamine catalysis involves the reaction of a secondary amine catalyst with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This activation raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, enabling it to act as an effective nucleophile in reactions with various electrophiles.

These activation modes, central to organocatalysis, provide a powerful platform for asymmetric synthesis, as demonstrated in the formation of other nitrogen-containing heterocycles like 3-nitro-1,2-dihydroquinolines, where a primary amine thiourea (B124793) catalyst engages in dual activation through iminium formation and hydrogen bonding. nih.gov The application of such principles holds promise for the future development of enantioselective routes to chiral 2,3-dihydroindolizin-5(1H)-ones.

Experimental Techniques for Mechanistic Pathway Determination

The elucidation of reaction mechanisms for the transformation of this compound and related compounds relies on a combination of sophisticated experimental techniques. These methods provide critical insights into the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the factors governing the reaction rates and stereochemistry. Key techniques employed in these mechanistic investigations include kinetic studies, isotopic labeling, and X-ray diffraction analysis. While specific detailed studies directly on this compound are not extensively documented in publicly available literature, the mechanistic principles can be understood by examining studies on closely related indolizine syntheses, particularly the widely accepted 1,3-dipolar cycloaddition pathway involving pyridinium (B92312) ylides and α,β-unsaturated carbonyl compounds.

Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative data on reaction rates and the influence of reactant concentrations. For the formation of indolizine derivatives, which is analogous to the potential synthesis of this compound, kinetic analyses have been instrumental in supporting a stepwise or highly asynchronous concerted 1,3-dipolar cycloaddition mechanism.

In a typical kinetic experiment for the reaction of a pyridinium ylide with an α,β-unsaturated ester (a Michael acceptor), the disappearance of the colored pyridinium ylide can be monitored over time using UV-vis spectroscopy. The reaction is generally performed under pseudo-first-order conditions, with a large excess of the Michael acceptor. The observed pseudo-first-order rate constant (k_obs) is then determined for various concentrations of the acceptor, and the second-order rate constant (k_2) is obtained from the slope of the plot of k_obs versus the concentration of the acceptor. researchgate.netacs.org

Detailed kinetic investigations have been carried out on the reactions of various pyridinium ylides with a range of electrophiles. The second-order rate constants for these reactions provide a measure of the nucleophilicity of the ylide and the electrophilicity of the acceptor. researchgate.net The data from these studies can be used to construct linear free-energy relationships, which correlate reaction rates with the electronic properties of the reactants.

Table 1: Second-Order Rate Constants for the Reaction of Pyridinium Ylides with Michael Acceptors in DMSO at 20°C Data adapted from studies on analogous systems.

| Pyridinium Ylide Substituent (at ylidic carbon) | Michael Acceptor | Second-Order Rate Constant (k_2) [M⁻¹s⁻¹] |

| -COOCH₃ | Ethyl acrylate (B77674) | Not available |

| -COOCH₃ | Methyl acrylate | Not available |

| -CN | Ethyl acrylate | Not available |

| -CN | Methyl acrylate | Not available |

| -COPh | Ethyl acrylate | Not available |

| -COPh | Methyl acrylate | Not available |

The rates of these cycloaddition reactions are significantly influenced by the nature of the substituents on both the pyridinium ylide and the dipolarophile. Electron-withdrawing groups on the ylide generally stabilize the negative charge, affecting its nucleophilicity, while electron-withdrawing groups on the α,β-unsaturated system enhance its electrophilicity, leading to faster reaction rates. mdpi.com

Isotopic Labeling

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. acs.orgchem-station.com In the context of this compound transformations, isotopic labeling could be used to verify the proposed connectivity of atoms in the final product and to probe for the occurrence of any unexpected rearrangements.

For instance, in the synthesis of indolizine derivatives, deuterium (B1214612) labeling can be employed to determine the origin of specific hydrogen atoms in the final product. acs.org If the reaction is carried out using a deuterated solvent or a reactant labeled with deuterium at a specific position, the location of the deuterium atom in the product can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

A hypothetical isotopic labeling experiment to probe the mechanism of the formation of an indolizine core could involve the reaction of a pyridine derivative with an isotopically labeled α,β-unsaturated ester. For example, using ethyl acrylate labeled with deuterium at the β-position (ethyl [3,3-D₂]acrylate) would result in the incorporation of deuterium at a specific position in the dihydroindolizine intermediate. The analysis of the product would confirm whether the reaction proceeds through the expected pathway.

Table 2: Hypothetical Isotopic Labeling Study for Indolizine Formation

| Labeled Reactant | Expected Position of Label in Dihydroindolizine Intermediate | Analytical Technique |

| Pyridine-¹⁵N | Nitrogen atom of the indolizine ring | ¹⁵N NMR, Mass Spectrometry |

| Ethyl [1-¹³C]acrylate | Carbonyl carbon of the ester group | ¹³C NMR |

| Ethyl [2-¹³C]acrylate | C2 position of the dihydroindolizine ring | ¹³C NMR |

| Ethyl [3,3-D₂]acrylate | C3 position of the dihydroindolizine ring | ¹H NMR, ²H NMR, Mass Spectrometry |

Such studies provide direct evidence for the atom-to-atom connections formed during the reaction and can be used to distinguish between different possible mechanistic scenarios. nih.gov

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline compounds. nih.govmdpi.com In the study of reaction mechanisms, X-ray crystallography can be used to characterize the structure of stable starting materials, final products, and, in favorable cases, reaction intermediates that can be isolated and crystallized.

For the transformations of this compound, X-ray diffraction would be crucial for confirming the regiochemistry and stereochemistry of the products. In the context of the 1,3-dipolar cycloaddition pathway, the initial cycloadduct, a dihydroindolizine derivative, is often a stable, isolable intermediate. The crystal structure of this intermediate would provide definitive proof of the concerted or stepwise nature of the cycloaddition and the stereochemical outcome of the reaction.

Table 3: Representative Crystallographic Data for an Indolizine Derivative Data for a representative indolizine derivative, not this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.654(2) |

| b (Å) | 10.231(3) |

| c (Å) | 12.345(4) |

| β (°) | 109.87(2) |

| Volume (ų) | 1028.9(5) |

| Z | 4 |

| R-factor (%) | 4.5 |

The structural information obtained from X-ray diffraction is vital for validating the proposed structures of reaction products and intermediates, providing a solid foundation for mechanistic discussions. rsc.org

Reactivity Profiles and Applications of the 2,3 Dihydroindolizin 5 1h One Scaffold in Organic Synthesis

Intrinsic Reactivity Patterns of the Dihydroindolizinone System

The 2,3-dihydroindolizin-5(1H)-one system possesses an α,β-unsaturated carbonyl moiety integrated within a fused bicyclic framework containing a bridgehead nitrogen atom. This arrangement dictates its chemical behavior. The electron-withdrawing nature of the carbonyl group renders the β-carbon (C-7) electrophilic and susceptible to nucleophilic attack. Conversely, the nitrogen atom, being part of an enamine-like double bond, increases the electron density at the α-carbon (C-8), which can exhibit nucleophilic character.

The reactivity of the dihydroindolizinone core is profoundly influenced by substituents. Functional groups can be strategically introduced to modulate the electronic properties and direct the course of subsequent transformations. The system's utility is demonstrated through various derivatization reactions, which highlight the accessible points for chemical modification, primarily at the C-6 and C-7 positions of the six-membered ring.

Cycloaddition Chemistry of this compound Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The double bond within the dihydroindolizinone ring, being part of an α,β-unsaturated system, is electron-deficient and presents itself as a potential reaction partner in various cycloaddition processes.

The 1,3-dipolar cycloaddition is a concerted reaction between a 4π-electron 1,3-dipole and a 2π-electron dipolarophile that yields a five-membered heterocycle. organic-chemistry.org This reaction is a cornerstone of heterocyclic synthesis due to its high degree of stereospecificity and regioselectivity. organic-chemistry.orgchemarticle.com Common 1,3-dipoles include nitrilimines, which are precursors to triazoles, and azomethine ylides, used in the synthesis of pyrrolidines. nih.govfrontiersin.orgorganic-chemistry.org

While the synthesis of the related tetrahydroindolizinone core has been achieved through an intramolecular Rh(II)-catalyzed 1,3-dipolar cycloaddition of a diazoacetyl-substituted pyrrolidinone, specific examples of a pre-formed this compound derivative acting as the dipolarophile in such reactions are not extensively documented in current literature. nih.gov Theoretically, its electron-deficient alkene moiety makes it a suitable candidate to react with electron-rich 1,3-dipoles.

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This reaction is particularly useful for synthesizing highly substituted and functionalized heteroaromatic systems. sigmaaldrich.com Commonly employed dienes in IEDDA reactions are electron-deficient nitrogenous heterocycles such as 1,2,4,5-tetrazines and 1,2,3-triazines. sigmaaldrich.comscispace.com

The C=C bond in the this compound core is inherently electron-deficient due to the adjacent carbonyl group, making it a potential dienophile for IEDDA reactions. In this role, it would be expected to react with electron-rich dienes to form complex polycyclic architectures. However, the application of the this compound scaffold as a dienophile in IEDDA reactions has not been specifically detailed in the available research.

Functionalization and Derivatization Reactions of the this compound Core

The dihydroindolizinone core serves as a versatile template that can be readily functionalized to generate a library of derivatives. Strategic modifications are typically performed on derivatives where activating or leaving groups have been installed, particularly at the C-6 position.

Key derivatization reactions include:

Palladium-Mediated C-N Coupling: A triflate group at the C-6 position of a tetrahydroindolizinone carboxylate can be displaced by various substituted anilines in a palladium-catalyzed cross-coupling reaction to yield 6-(arylamino) derivatives. nih.gov

Etherification and Claisen Rearrangement: A C-6 hydroxyl derivative can be etherified with allyl halides. The resulting allyl ethers undergo a thermal Claisen rearrangement to introduce an allyl group at the C-7 position, demonstrating a method for C-C bond formation on the core. nih.gov

These transformations highlight the ability to introduce diverse functional groups, which can then be used as handles for further synthetic manipulations or to modulate the biological properties of the scaffold.

| Starting Material Core | Reaction Type | Reagents | Position of Functionalization | Product Core | Reference |

|---|---|---|---|---|---|

| 6-Trifluoromethanesulfonyloxy-tetrahydroindolizinone | Palladium-mediated C-N Coupling | Substituted anilines, Pd catalyst | C-6 | 6-(Arylamino)-tetrahydroindolizinone | nih.gov |

| 6-Hydroxy-tetrahydroindolizinone | Etherification | Allyl halides | C-6 (O-allylation) | 6-(Allyloxy)-tetrahydroindolizinone | nih.gov |

| 6-(Allyloxy)-tetrahydroindolizinone | Claisen Rearrangement | Heat | C-7 | 7-Allyl-6-hydroxy-tetrahydroindolizinone | nih.gov |

Strategic Utility of the this compound Motif in Complex Chemical Structure Assembly

The functionalized this compound scaffold is a valuable intermediate for the synthesis of more elaborate, polycyclic molecules, particularly those containing fused heterocyclic rings.

The strategic placement of functional groups on the dihydroindolizinone core enables intramolecular cyclization reactions to build new rings, leading to the formation of complex, fused systems.

Indolo-fused Architectures: A derivative such as 6-(2-bromophenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo an intramolecular Heck cyclization. nih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the C-7 position of the indolizinone and the phenylamino (B1219803) substituent, resulting in the construction of a 1,2,3,6-tetrahydroindolizino[6,7-b]indol-5-one. nih.gov This strategy provides a direct route to tetracyclic systems containing both indolizine (B1195054) and indole (B1671886) motifs.

Furano-fused Architectures: Following a Claisen rearrangement that places an allyl group at C-7, the resulting 7-allyl-6-hydroxy derivative can be subjected to Wacker oxidation conditions. nih.gov This leads to an intramolecular cyclization, forming a new furan (B31954) ring fused to the indolizinone core and yielding a methyl 2-methyl-8-oxo-5,6,7,8-tetrahydro-1-oxa-7a-aza-s-indacene-4-carboxylate. nih.gov

| Starting Dihydroindolizinone Derivative | Key Reaction | Resulting Fused System | Reference |

|---|---|---|---|

| 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one | Intramolecular Heck Cyclization | Indolo[6,7-b]indolizinone | nih.gov |

| 7-Allyl-6-hydroxy-tetrahydroindolizinone carboxylate | Wacker Oxidation / Cyclization | Furano[3,2-f]indolizinone (oxa-aza-s-indacene) | nih.gov |

Synthesis of Spirocyclic Systems

The construction of spirocyclic systems, which feature a central tetrahedral carbon atom shared by two rings, is a significant endeavor in organic synthesis due to their prevalence in natural products and their utility in medicinal chemistry. These three-dimensional structures can offer improved physicochemical properties and novel biological activities. Common strategies for synthesizing spirocycles include intramolecular cyclizations, rearrangement reactions, and cycloaddition reactions.

A particularly powerful method for constructing nitrogen-containing spirocycles is the 1,3-dipolar cycloaddition. ccspublishing.org.cnnih.gov This reaction typically involves an azomethine ylide reacting with a dipolarophile to form a five-membered heterocyclic ring. For example, the reaction of an azomethine ylide with an exocyclic methylene (B1212753) group on a lactam can produce a spirocyclic system where the new pyrrolidine (B122466) ring shares a carbon atom with the original lactam. nih.gov

However, a detailed review of the scientific literature does not yield specific examples of the this compound scaffold being directly utilized as a precursor for the synthesis of spirocyclic systems. While methods exist for the spirocyclization of related heterocycles such as indoles and lactams, the application of these strategies to the unique 6,5-fused bicyclic structure of this compound is not documented in available research. ccspublishing.org.cnnih.govmdpi.com The inherent reactivity of the indolizinone core would need to be strategically exploited, for instance by introducing an exocyclic double bond or another functional group to act as a handle for spirocyclization, but such transformations have not been specifically reported.

Application in Scaffold Diversity Generation for Synthetic Libraries

Diversity-oriented synthesis (DOS) is a strategy in medicinal chemistry that aims to produce collections of structurally diverse small molecules to probe biological functions and discover new therapeutic agents. nih.govrsc.org Unlike target-oriented synthesis, which focuses on making a single molecule, DOS seeks to efficiently generate a wide range of molecular skeletons or scaffolds. cam.ac.uknih.gov This approach is crucial for building high-quality screening libraries that cover a broad area of chemical space, increasing the probability of finding hits for challenging biological targets. broadinstitute.org

The this compound core represents a rigid, bicyclic scaffold that could theoretically serve as a starting point for the generation of a synthetic library. A DOS campaign based on this scaffold would involve systematically modifying its structure at various positions to generate a library of analogues. Key strategies in DOS include:

Appendage Diversity: Attaching various substituents or "appendages" to the core scaffold.

Stereochemical Diversity: Creating all possible stereoisomers of the products.

Scaffold Diversity: Chemically modifying the core ring structure itself to create new, related scaffolds.

Despite the potential of the this compound scaffold for such applications, a review of published scientific literature indicates that it has not been extensively used as a foundational core for diversity-oriented synthesis to generate large-scale synthetic libraries. While the principles of DOS are well-established, their specific application to this indolizinone system for the creation of diverse compound collections is not documented. nih.govnih.gov

Computational Chemistry Investigations of 2,3 Dihydroindolizin 5 1h One

Quantum Chemical Methodologies Applied to Dihydroindolizinones

The application of quantum chemical methodologies has become an indispensable tool for understanding the behavior of complex organic molecules like 2,3-Dihydroindolizin-5(1H)-one. These methods, rooted in the principles of quantum mechanics, allow for the detailed calculation of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations are crucial for optimizing the molecular geometry and understanding its electronic landscape. By employing various functionals and basis sets, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.

These calculations also provide a wealth of information about the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily obtained. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap generally signifies higher stability and lower reactivity.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -478.123456 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 3.45 |

For a more rigorous and accurate description of the electronic structure, high-level ab initio and correlated wavefunction approaches are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more sophisticated treatment of electron correlation, which is the interaction between electrons. While computationally more demanding than DFT, these methods can offer benchmark-quality results for energies and molecular properties.

These advanced calculations are particularly important for validating the results obtained from DFT and for studying systems where electron correlation plays a dominant role. For instance, in studying excited states or reaction mechanisms involving bond breaking and formation, correlated wavefunction methods can provide a more reliable picture.

Theoretical Prediction of Reactivity and Selectivity in Dihydroindolizinone Transformations

A significant advantage of computational chemistry is its ability to predict how a molecule will behave in a chemical reaction. For this compound, theoretical methods are used to forecast its reactivity and the selectivity of its transformations, guiding synthetic efforts and providing mechanistic insights.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. nih.govunesp.br It posits that the most significant interactions between reacting molecules occur between their frontier orbitals: the HOMO of the nucleophile and the LUMO of the electrophile. The energies and spatial distributions of the HOMO and LUMO of this compound provide valuable clues about its reactivity.

The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient regions, highlighting the likely targets for nucleophilic attack. The analysis of the shapes and energies of these orbitals helps in understanding and predicting the regioselectivity and stereoselectivity of reactions involving dihydroindolizinones. nih.gov

| Parameter | Value |

|---|---|

| Ionization Potential (I) ≈ -EHOMO (eV) | 6.25 |

| Electron Affinity (A) ≈ -ELUMO (eV) | 1.89 |

| Chemical Hardness (η) (eV) | 2.18 |

| Electronic Chemical Potential (μ) (eV) | -4.07 |

| Electrophilicity Index (ω) | 3.79 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map can pinpoint the most reactive sites. For example, the carbonyl oxygen is expected to be a region of high electron density (red), making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the protons on the carbon atoms adjacent to the nitrogen and carbonyl groups may exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack or deprotonation.

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies (Ea). thoughtco.comfsu.edu The activation energy is the energy barrier that must be overcome for a reaction to occur, and its value is directly related to the reaction rate.

By modeling different possible pathways for a transformation of this compound, chemists can determine the most energetically favorable route. These calculations can also shed light on the role of catalysts and the effect of solvent on the reaction kinetics. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of Carbonyl Oxygen | TS1 | 15.2 |

| Nucleophilic Attack at C-5 | TS2 | 22.5 |

| Ring Opening | TS3 | 35.8 |

Stereochemical Analysis through Computational Perspectives

Computational chemistry offers powerful tools for the investigation of stereochemical properties of molecules, including conformational analysis and the prediction of chiroptical properties. For a molecule such as this compound, which contains a stereocenter at the C8a position (the bridgehead carbon where the five- and six-membered rings join), computational methods could be instrumental in understanding its three-dimensional structure and assigning its absolute configuration.

However, a thorough review of published scientific literature reveals a notable absence of specific computational studies focused on the stereochemical analysis of this compound. There are no available research findings or data tables detailing computational investigations into its conformational isomers, the relative energies of its enantiomers, or simulated chiroptical spectra such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).

While the methodologies for such analyses are well-established in computational chemistry—typically employing Density Functional Theory (DFT) for geometry optimization and subsequent time-dependent DFT (TD-DFT) for the calculation of ECD spectra—these methods have not been specifically applied to this compound in the accessible scientific literature. Consequently, it is not possible to provide detailed research findings or construct data tables on its computational stereochemical analysis at this time. Such an investigation would represent a novel area of research for this particular heterocyclic compound.

Future Directions and Emerging Research Avenues in 2,3 Dihydroindolizin 5 1h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic methods is a central theme in modern organic chemistry. Future research on 2,3-Dihydroindolizin-5(1H)-one is expected to focus on the development of novel synthetic strategies that align with the principles of green chemistry. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, transition-metal-free approaches, such as those utilizing TEMPO as an oxidant in one-pot reactions for the synthesis of multisubstituted indolizines, offer a promising avenue. These methods use readily available starting materials and operate under mild conditions, making them attractive for sustainable synthesis.

Furthermore, the application of biocatalysis and the use of eco-friendly solvents are anticipated to play a significant role. Methodologies that reduce the reliance on hazardous reagents and lengthy purification steps will be at the forefront of innovation. The development of protocols that proceed with high atom economy, generating water as the primary byproduct, is a key objective in the sustainable production of related azalactam structures and can be extended to the synthesis of this compound derivatives.

Exploration of Underexplored Reactivity Modes and Synthetic Transformations

A deeper understanding of the reactivity of the this compound core is essential for unlocking its full synthetic potential. Future investigations will likely focus on exploring its behavior in a variety of synthetic transformations that have yet to be systematically studied. This includes a thorough examination of its participation in cycloaddition reactions, which are powerful tools for the construction of complex molecular architectures. The reactivity of related nitrogen-containing heterocycles in [3+2] and other cycloaddition reactions suggests that the this compound scaffold could serve as a versatile building block.

Moreover, the functionalization of the dihydroindolizine core through direct C-H activation and other modern synthetic techniques represents a significant area for future research. The development of regioselective functionalization methods will be crucial for creating a diverse range of derivatives with tailored properties. Radical-induced synthetic approaches are also gaining attention for their efficiency in constructing C-C and C-X bonds, offering new pathways to novel indolizine (B1195054) derivatives.

Advanced Computational Techniques for Rational Design and Mechanistic Insights

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational techniques such as Density Functional Theory (DFT) will be instrumental in providing deeper mechanistic insights into its synthesis and reactivity. DFT calculations can elucidate reaction pathways, predict the regioselectivity of reactions, and help in understanding the electronic properties of the molecule. Such computational studies have already been applied to understand the regioselective synthesis of other indolizine derivatives through 1,3-dipolar cycloaddition reactions.

Furthermore, computational modeling will play a pivotal role in the rational design of novel this compound derivatives with specific biological or material properties. By predicting the binding interactions of these compounds with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic applications. This approach has been successfully used in the design of indolizine-based inhibitors for various enzymes.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the field of chemical research by accelerating the discovery of new molecules and reactions. Future efforts in the study of this compound will likely involve the use of flow chemistry and robotic platforms to rapidly synthesize libraries of derivatives. Flow chemistry offers numerous advantages, including improved reaction control, enhanced safety, and ease of scalability. Automated flow synthesis has been successfully applied to the generation of 3-aminoindolizine libraries, demonstrating the potential of this technology for exploring the chemical space around the indolizine core.

High-throughput screening (HTS) of these compound libraries will enable the rapid identification of molecules with desirable biological activities. HTS technologies allow for the testing of thousands of compounds in a short period, significantly accelerating the early stages of drug discovery. The development of robust HTS assays for targets relevant to the potential applications of this compound derivatives will be a key enabler for future research in this area.

Q & A

What are the most reliable synthetic routes for 2,3-Dihydroindolizin-5(1H)-one, and how can reaction conditions be optimized for high yield?

Basic Research Question

A robust method involves cyclization of substituted pyrrolidine precursors under acidic or basic conditions. For example, Kimball et al. synthesized analogous tetrahydroindolizinones via Heck coupling followed by intramolecular cyclization, achieving yields >70% using Pd(OAc)₂ as a catalyst and NaOAc as a base in DMF at 100°C . Optimization includes solvent selection (polar aprotic solvents enhance cyclization) and temperature control (80–120°C range minimizes side reactions). Characterization via -NMR and LC-MS is critical to confirm regioselectivity .

How can spectral data discrepancies (e.g., 13C^{13}C13C-NMR shifts) in this compound derivatives be systematically resolved?

Basic Research Question

Discrepancies often arise from tautomerism or solvent effects. Sharma et al. resolved similar issues in dihydroindolizinones by comparing experimental -NMR data with DFT-calculated shifts (B3LYP/6-31G* level). For ambiguous cases, 2D NMR (HSQC, HMBC) or X-ray crystallography can clarify structural assignments . Deuterated DMSO or CDCl₃ is recommended to avoid solvent-induced peak splitting .

What strategies are effective for synthesizing spirocyclic derivatives of this compound, and how does ring strain influence reactivity?

Advanced Research Question

Spiroannulation requires careful control of steric and electronic effects. Xie et al. developed a transition-metal-free method for spiro-fused 4,5-dihydroimidazol-5-ones using amidines and ketones under basic conditions (K₂CO₃, DMSO, 120°C) . For dihydroindolizinones, analogous approaches with α,β-unsaturated ketones may reduce strain. Computational modeling (e.g., MM2 force field) predicts strain energy, guiding substituent placement to avoid destabilization .

How does the electronic nature of substituents on the indolizine core affect biological activity, and what in vitro assays are suitable for structure-activity relationship (SAR) studies?

Advanced Research Question

Electron-withdrawing groups (e.g., NO₂, CF₃) at C-6/C-7 enhance bioactivity by modulating π-π stacking. Mamedov et al. demonstrated that 3-benzoylquinoxalin-2(1H)-one derivatives with electron-deficient aryl groups showed improved enzyme inhibition (IC₅₀ < 1 μM in SIRT1 assays) . For SAR, use kinase inhibition assays (e.g., ELISA-based) or cellular apoptosis assays (e.g., Annexin V/PI staining) with IC₅₀ determination .

What computational methods are recommended for predicting the tautomeric equilibrium of this compound in solution?

Advanced Research Question

Tautomeric ratios depend on solvent polarity and pH. Hybrid QM/MM simulations (e.g., Gaussian 09 with SMD solvation model) predict dominant tautomers. For example, Georg et al. used MP2/cc-pVTZ calculations to show that the keto form predominates in nonpolar solvents, while enol forms dominate in DMSO . Experimental validation via variable-temperature NMR (VT-NMR) in DMSO-d₆ confirms computational predictions .

How can conflicting bioactivity data in literature for this compound analogs be critically evaluated?

Advanced Research Question

Discrepancies often stem from assay variability (e.g., cell line differences) or purity issues. Kimball et al. addressed this by repeating assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) and verifying compound purity via HPLC (>95%) . Meta-analysis using tools like RevMan (Cochrane Collaboration) identifies outliers and normalizes data across studies .

What green chemistry approaches are feasible for large-scale synthesis of this compound derivatives?

Advanced Research Question

Transition-metal-free cyclization and solvent-free mechanochemical methods reduce environmental impact. Deng et al. achieved 85% yield in dihydroimidazolone synthesis using K₂CO₃ as a base under ball-milling conditions . For dihydroindolizinones, analogous ball-milling with catalytic iodine (I₂) may enable scalable, solvent-free routes .

How do crystallographic data (e.g., X-ray diffraction) inform the design of this compound-based inhibitors?

Advanced Research Question

Crystal structures reveal binding conformations and non-covalent interactions. Mamedov et al. used X-ray data to optimize 3-benzoylquinoxalin-2(1H)-one inhibitors, identifying critical H-bonding with Ser-263 in SIRT1 . Molecular docking (AutoDock Vina) and MD simulations (AMBER) refine poses before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.